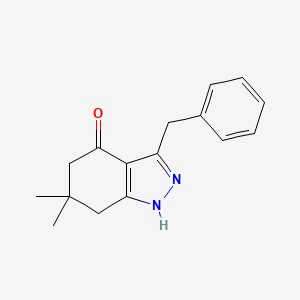

3-苄基-6,6-二甲基-1,5,6,7-四氢-4H-吲哚-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indazole derivatives, which “3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one” is, are heterocyclic aromatic organic compounds. They have been of great interest due to their wide variety of biological properties .

Synthesis Analysis

While specific synthesis methods for “3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one” are not available, indazole derivatives are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinediones .Molecular Structure Analysis

The molecular structure of a compound like “3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one” would likely be determined using spectroscopic methods such as NMR .Chemical Reactions Analysis

Again, while specific reactions involving “3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one” are not documented, indazole derivatives are known to undergo a variety of chemical reactions, often serving as precursors to other biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one” would likely be determined using a combination of spectroscopic methods and other analytical techniques .科学研究应用

SARS-CoV-2 Mpro Inhibition

A novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones has been designed . This application is crucial in the development of treatments for COVID-19 by inhibiting a key protease that the virus uses for replication.

Organocatalysis

The compound’s structure is related to enamine-based organocatalysis, which has seen significant advancements in recent years . This application is important for creating asymmetric reactions in synthetic chemistry, leading to the development of new pharmaceuticals and materials.

Drug Discovery and Optimization

Quinazoline and quinazolinone derivatives, which are structurally related to this compound, have been extensively studied for their wide range of biopharmaceutical activities . This includes potential applications in anti-inflammatory, anticonvulsant, anticancer, antibacterial, and antifungal treatments.

Pharmacological Properties

Benzimidazole derivatives, which share a similar core structure with this compound, have been explored for their antimicrobial, antiviral, anticancer, and antifungal activities . The specific medicinal properties may vary based on structural features and substituents.

Chemometric Modeling for Crop Optimization

The compound’s spectral data can be used in chemometric modeling to optimize plant health and yield, providing insights into the effects of environmental variables on nutrient and pigment quantification .

Environmental Research

Leaf spectral data from compounds like SMR000109693 can drive insights into forest health and management practices, aiding in non-destructive assays of physiological responses to different environmental conditions .

Synthesis of Bioisosteres

The compound can be used in the synthesis of bioisosteres, which are molecules that can mimic the biological effects of another molecule while possessing different physical and chemical properties . This has implications in drug design and development.

Microwave-Assisted Organic Synthesis

The compound has been utilized in microwave-assisted organic synthesis, which is a technique that can enhance reaction rates and yields. This method is particularly useful in the Claisen–Schmidt condensation reaction with an alkaline catalyst .

作用机制

未来方向

属性

IUPAC Name |

3-benzyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-16(2)9-13-15(14(19)10-16)12(17-18-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIAQTXJVGYYMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NN2)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5592316.png)

![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592327.png)

![6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5592333.png)

![methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5592334.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5592350.png)

![N-(4-methoxyphenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5592356.png)

![3,5-dimethyl-1-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-azetidinyl}-1H-pyrazole](/img/structure/B5592366.png)

![N-[4-(aminocarbonyl)phenyl]-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5592370.png)

![2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone](/img/structure/B5592377.png)

![4-methoxybenzaldehyde O-[2-(4-morpholinyl)-2-oxoethyl]oxime](/img/structure/B5592401.png)